molecular formula C10H6Cl5NO2S B14622666 Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- CAS No. 56916-66-6

Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-

Cat. No.: B14622666
CAS No.: 56916-66-6
M. Wt: 381.5 g/mol
InChI Key: ZJSMIBGDFGBDCI-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-: is a complex organic compound characterized by the presence of a benzonitrile core substituted with a 3-chloropropylsulfonyl group and four chlorine atoms. This compound is part of the sulfonamide family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting from a suitably substituted benzonitrileThe reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its sulfonamide functionality.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

  • Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro-
  • 4-(3-Chloropropyl)benzonitrile
  • Benzenesulfonamide derivatives

Comparison: Benzonitrile, 4-((3-chloropropyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the presence of multiple chlorine atoms and the 3-chloropropylsulfonyl group, which confer distinct chemical and biological properties. Compared to other benzonitrile and sulfonamide derivatives, this compound exhibits enhanced reactivity and potential for diverse applications .

Properties

CAS No.

56916-66-6

Molecular Formula

C10H6Cl5NO2S

Molecular Weight

381.5 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(3-chloropropylsulfonyl)benzonitrile

InChI

InChI=1S/C10H6Cl5NO2S/c11-2-1-3-19(17,18)10-8(14)6(12)5(4-16)7(13)9(10)15/h1-3H2

InChI Key

ZJSMIBGDFGBDCI-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl)CCl

Origin of Product

United States

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